![molecular formula C9H9ClN2O2 B14797398 Spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carbonyl chloride](/img/structure/B14797398.png)
Spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carbonyl chloride is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to a pyrazolo[5,1-b][1,3]oxazine core, with a carbonyl chloride functional group attached. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carbonyl chloride typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups such as alcohols or amines.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can generate a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and unique structural features.
Mecanismo De Acción
The mechanism of action of Spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity can disrupt normal cellular functions, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indoline-2,3’-naphtho[2,1-b][1,3]oxazine]: Another spirocyclic compound with a similar core structure but different functional groups.
Spiro[cyclopropane-1,2’-steroids]: Compounds featuring a cyclopropane ring fused to a steroid backbone, with different biological activities.
Uniqueness
Spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carbonyl chloride is unique due to its specific combination of a spirocyclic structure and a reactive carbonyl chloride group. This combination imparts both stability and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C9H9ClN2O2 |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carbonyl chloride |
InChI |
InChI=1S/C9H9ClN2O2/c10-8(13)6-3-7-12(11-6)4-9(1-2-9)5-14-7/h3H,1-2,4-5H2 |
Clave InChI |
LZSJHKKEIZSGPN-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CN3C(=CC(=N3)C(=O)Cl)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



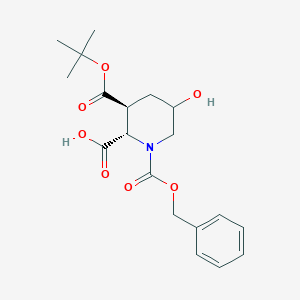
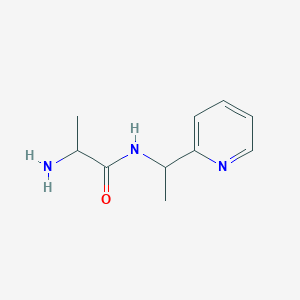

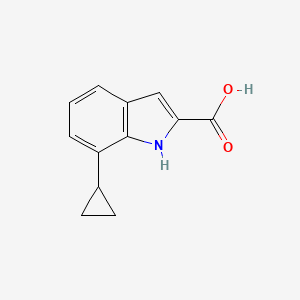

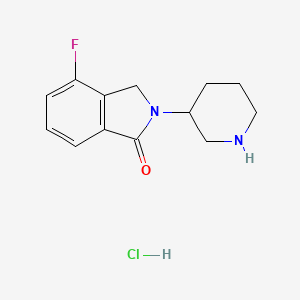

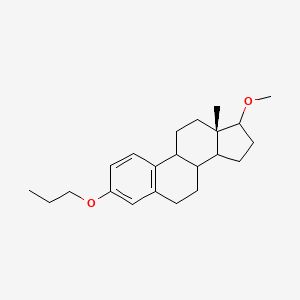
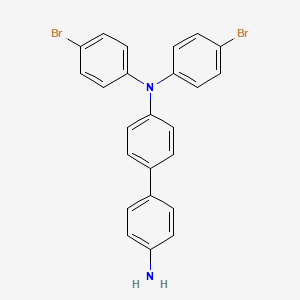
![4-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14797372.png)
![Diethylamine (E)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14797383.png)
![N'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14797385.png)

